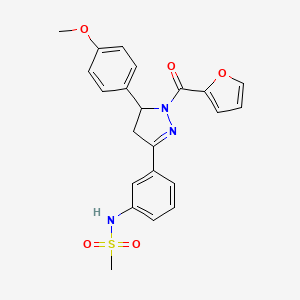

N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a pyrazoline core substituted at three key positions:

- Position 5: A 4-methoxyphenyl group, contributing electron-donating properties and influencing metabolic stability.

- Position 3: A phenyl ring linked to a methanesulfonamide moiety, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name |

N-[3-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-29-18-10-8-15(9-11-18)20-14-19(23-25(20)22(26)21-7-4-12-30-21)16-5-3-6-17(13-16)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUBVHRGSBLQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves the following steps:

Formation of Furan-2-carbonyl intermediate: : The initial step usually involves the preparation of the furan-2-carbonyl component through acylation reactions under controlled conditions.

Synthesis of 4,5-dihydro-1H-pyrazol Intermediate: : This involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization to form the pyrazol ring.

Coupling Reaction: : Finally, the coupling of the furan-2-carbonyl and the 4,5-dihydro-1H-pyrazol intermediates with a phenyl ring is facilitated by a sulfonamide linkage, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.

Industrial Production Methods

For industrial production, scalability and economic viability are paramount. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to enhance yield and purity. Continuous flow synthesis and green chemistry principles can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically at the furan ring, using oxidizing agents like potassium permanganate.

Reduction: : Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the molecular structure, notably at the methoxyphenyl ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens for electrophilic substitution, alkylating agents for nucleophilic substitution.

Major Products

The major products from these reactions include derivatives with modified functional groups, such as alcohols, ketones, and ethers, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor proliferation .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is a common underlying factor in numerous chronic diseases. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Research Findings

Research indicates that related pyrazole derivatives possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be effective in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Studies have shown that certain furan-containing compounds exhibit activity against a range of bacterial strains.

Case Study: Antibacterial Effects

In vitro tests have confirmed that furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Synthesis and Structural Insights

The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multistep reactions that yield high-purity products suitable for biological testing. Understanding the synthesis pathway is crucial for optimizing yield and purity for research applications.

Synthesis Overview

The compound can be synthesized through a series of reactions involving furan derivatives, methanesulfonamide, and substituted phenyl groups. The synthetic route often includes steps such as condensation reactions and cyclization processes .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are essential for understanding its therapeutic potential.

Bioavailability Studies

Studies on related compounds suggest that modifications to the structure can enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases .

Mechanism of Action

The mechanism by which N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The furan and pyrazol moieties can bind to active sites, modulating biological pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous pyrazoline derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The methanesulfonamide group in the target compound and derivatives is critical for enzyme inhibition, as seen in carbonic anhydrase targeting .

- Furan-2-carbonyl (target) vs. carbaldehyde (): The furan’s conjugated system may enhance π-π stacking compared to the aldehyde’s electrophilic reactivity.

- 4-Methoxyphenyl (target) vs. 4-hydroxyphenyl (): Methoxy improves metabolic stability over hydroxy, which is prone to glucuronidation .

Computational Analysis: Tools like AutoDock4 () could predict the target compound’s binding mode in enzyme active sites, contrasting with analogs like CCG-28511 (), where the isobutyryl group may sterically hinder interactions .

Pharmacological Potential

- Carbonic Anhydrase Inhibition : The target compound’s sulfonamide group aligns with ’s active derivatives (IC₅₀: 12–45 nM), but its 4-methoxyphenyl substituent may offer better selectivity .

- Cytotoxicity : ’s hydroxyphenyl derivatives show cytotoxicity, suggesting the target compound’s methoxy group could mitigate unintended cell toxicity .

Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 402.48 g/mol. The structure features a furan-2-carbonyl moiety, a pyrazole ring, and a methanesulfonamide group, which contribute to its biological properties.

Structural Formula

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines. In particular:

- IC50 Values : Some studies report IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by findings that suggest pyrazole derivatives can modulate inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Pyrazole compounds have been shown to reduce levels of TNF-alpha and IL-6 in various models .

- Case Study : A specific derivative demonstrated significant reduction in paw edema in animal models, showcasing its potential for treating inflammatory diseases.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of pyrazole derivatives:

- Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values ranging from 8 to 32 µg/mL against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 0.39 µM (HCT116) | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 | |

| Antimicrobial | MIC = 8 - 32 µg/mL |

Case Study: Anticancer Efficacy

In a study conducted by Li et al., several pyrazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. Among them, the compound demonstrated potent cytotoxicity with an IC50 value of 0.39 µM against HCT116 cells, indicating its potential as an effective anticancer agent .

Case Study: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of a related pyrazole derivative in a murine model of arthritis. The results showed significant inhibition of paw swelling and reduced levels of pro-inflammatory cytokines, suggesting that this class of compounds could be developed further for therapeutic use in inflammatory conditions .

Q & A

Q. What are the critical steps and reagents for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Suzuki-Miyaura cross-coupling to attach aromatic substituents (e.g., 4-methoxyphenyl groups) to the pyrazole ring .

- Nucleophilic substitution using methanesulfonyl chloride to introduce the sulfonamide group .

- Cyclocondensation reactions to form the dihydropyrazole core . Key reagents include palladium catalysts, boronic acids, and anhydrous solvents (e.g., DMF). Reaction conditions (temperature, pH) must be tightly controlled to optimize yield (typically 60-75%) .

Q. How is the compound characterized for purity and structural integrity?

Analytical techniques include:

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., cyclooxygenase-2) using fluorogenic substrates .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) determined via broth microdilution .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict and optimize bioactivity?

- Molecular docking : Identifies binding poses with targets (e.g., COX-2 active site) using AutoDock Vina .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from:

- Assay variability : Differences in substrate concentration or incubation time .

- Stereochemical impurities : Enantiomeric excess (ee) impacts activity; chiral HPLC or SFC can isolate enantiomers .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .

Q. What strategies improve metabolic stability for in vivo studies?

- Structural modifications : Introduce fluorine atoms or methyl groups to block CYP450 oxidation sites .

- Prodrug design : Mask polar sulfonamide groups with ester linkages for enhanced bioavailability .

- Pharmacokinetic profiling : Monitor plasma half-life (t½) and clearance rates in rodent models .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield <50% product?

Low yields often result from:

- Side reactions : Competing hydrolysis of the furan-2-carbonyl group; use dry solvents and inert atmospheres .

- Incomplete coupling : Optimize Suzuki-Miyaura conditions (e.g., higher Pd(OAc)₂ loading) .

- Purification losses : Replace column chromatography with recrystallization (e.g., ethanol/water) .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Knockdown/knockout studies : CRISPR-Cas9 models verify phenotype dependence on the target .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 4-Methoxyphenyl | 0.7 | 8.0 |

| 3-Fluorophenyl | 1.2 | 16.0 |

| 2-Hydroxyphenyl | 3.5 | 32.0 |

| Data from enzyme assays and antimicrobial screens . |

Q. Table 2: Optimized Reaction Conditions

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMF/H₂O | 68% |

| Sulfonylation | Et₃N | THF | 72% |

| Cyclization | HCl (cat.) | EtOH | 65% |

| Adapted from multi-step syntheses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.